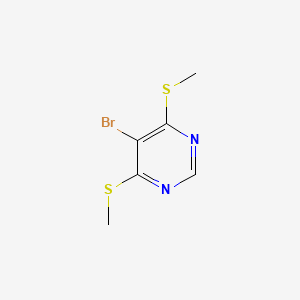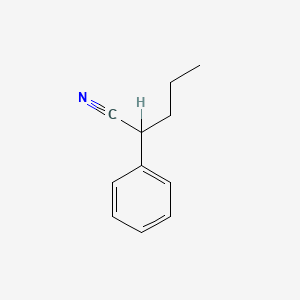
2-Phenylvaleronitrile
Vue d'ensemble
Description
2-Phenylvaleronitrile is a chemical compound with the formula C11H13N . It has a molecular weight of 159.2276 .
Synthesis Analysis
The synthesis of 2-Phenylvaleronitrile has been studied extensively. A notable method involves the selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .Molecular Structure Analysis
The molecular structure of 2-Phenylvaleronitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving 2-Phenylvaleronitrile have been studied. The kinetics of its synthesis was successfully carried out by selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylvaleronitrile are determined by its molecular structure. It has a molecular weight of 159.2276 . More detailed physical and chemical properties would require specific experimental measurements.Applications De Recherche Scientifique
Organic Synthesis
2-Phenylvaleronitrile serves as an intermediate in organic synthesis. It is particularly useful in the selective C-alkylation of benzyl cyanide with n-bromopropane. This process is catalyzed by tetrabutylammonium bromide (TBAB) and benefits from ultrasonic assistance, which significantly increases the reaction rate compared to silent reactions .
Kinetic Studies
The compound’s role in kinetic studies is noteworthy. Researchers have utilized 2-Phenylvaleronitrile to understand the kinetics of its own synthesis. By controlling reaction conditions such as agitation speed, catalyst concentration, and temperature, scientists can study the influence of these parameters on the rate of reaction .
Phase-Transfer Catalysis
In phase-transfer catalysis, 2-Phenylvaleronitrile is synthesized under organic solvent-free conditions. This environmentally friendly approach leverages ultrasonic energy to enhance the reaction’s efficiency, demonstrating the compound’s utility in green chemistry applications .
Ultrasonics Sonochemistry
Ultrasonic sonochemistry explores the effects of high-frequency ultrasonic waves on chemical reactions. 2-Phenylvaleronitrile’s synthesis under ultrasonic conditions provides insights into how sonication can be used to control and expedite chemical processes .
Mécanisme D'action
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Phenylvaleronitrile. For instance, the boiling point of 2-Phenylvaleronitrile is approximately 399.7 K at a pressure of 0.017 bar , indicating that it may evaporate under ambient conditions, which could affect its stability and efficacy.
Propriétés
IUPAC Name |
2-phenylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPTAFHLRBHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970921 | |
| Record name | 2-Phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylvaleronitrile | |
CAS RN |
5558-78-1 | |
| Record name | 2-Phenylvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



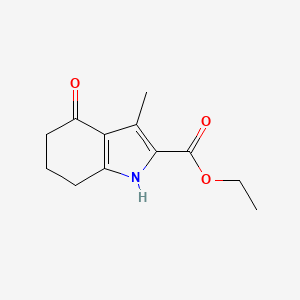

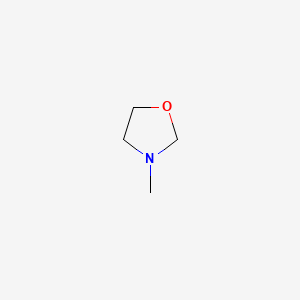
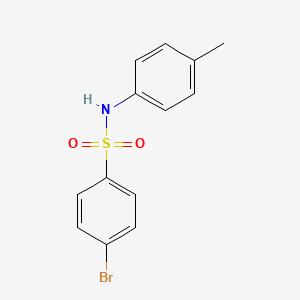
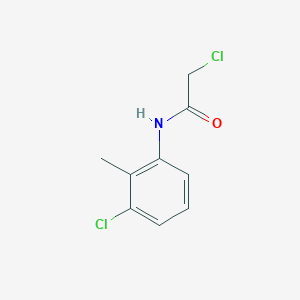
![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)
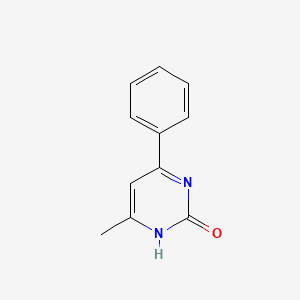

![n-[2-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B1604567.png)
